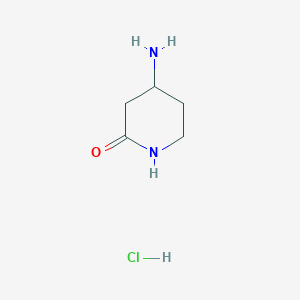

4-Aminopiperidin-2-one hydrochloride

Description

Properties

IUPAC Name |

4-aminopiperidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-4-1-2-7-5(8)3-4;/h4H,1-3,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWIFZGLLVKIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601637 | |

| Record name | 4-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260883-24-6 | |

| Record name | 4-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 4-Aminopiperidin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Aminopiperidin-2-one hydrochloride (CAS Number: 1260883-24-6), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, safety and handling, and potential therapeutic applications based on the activities of structurally related compounds. While specific biological targets and detailed experimental protocols for this particular molecule are not extensively documented in publicly available literature, this guide offers insights into general synthetic strategies and the known biological relevance of the 4-aminopiperidine scaffold.

Chemical and Physical Properties

This compound is a beige solid with the molecular formula C₅H₁₁ClN₂O and a molecular weight of 150.61 g/mol .[1][2] While a specific melting point is not widely reported, its boiling point is documented as 329.2°C at 760 mmHg.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1260883-24-6 | [1][2] |

| Molecular Formula | C₅H₁₁ClN₂O | [1][2][3] |

| Molecular Weight | 150.61 g/mol | [1][2][3] |

| Physical Form | Beige Solid | [1] |

| Boiling Point | 329.2°C at 760 mmHg | [3] |

| Purity | ~95% | [1] |

Safety and Handling

This compound is associated with several hazard statements, indicating that it should be handled with care by trained professionals in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn.

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement Code | Statement | Source(s) |

| Hazard | H302 | Harmful if swallowed. | [3] |

| H315 | Causes skin irritation. | [3] | |

| H319 | Causes serious eye irritation. | [3] | |

| H335 | May cause respiratory irritation. | [3] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [3] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the readily available scientific literature. However, the synthesis of structurally similar compounds, such as 4-substituted-3-aminopiperidin-2-ones, has been reported.[4] These methods often involve multi-step sequences.

A potential synthetic approach could be conceptualized based on established organic chemistry principles. The following diagram illustrates a logical workflow for a hypothetical synthesis, which should be considered for theoretical purposes only and would require experimental validation.

Caption: A conceptual workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While there is a lack of specific biological data for this compound, the broader class of 4-aminopiperidine derivatives has shown significant potential in various therapeutic areas. This suggests that this compound could serve as a valuable scaffold or intermediate in the development of novel drugs.

The 4-aminopiperidine moiety is a key pharmacophore in compounds targeting a range of biological processes. Research on related molecules has highlighted their potential as:

-

Antiviral Agents: Derivatives of 4-aminopiperidine have been identified as inhibitors of Hepatitis C virus (HCV) assembly.[5]

-

Cognition Enhancers: Certain 4-aminopiperidine analogues have demonstrated potent nootropic effects in preclinical studies.

-

Antifungal Agents: The 4-aminopiperidine scaffold is being explored for the development of new antifungal drugs.

-

N-type Calcium Channel Blockers: These compounds have been investigated for their potential in treating pain and neuropathic pain.[6]

-

DPP-4 Inhibitors: Some complex molecules incorporating a 3-aminopiperidine moiety have been developed as treatments for type 2 diabetes.[7]

-

Janus Kinase (JAK) Inhibitors: The piperidine ring is a core component of tofacitinib, a medication used to treat several autoimmune diseases.[8]

The following diagram illustrates the potential therapeutic avenues for compounds containing the 4-aminopiperidine scaffold based on existing research.

Caption: Potential therapeutic applications stemming from the 4-aminopiperidine core structure.

Conclusion

This compound is a chemical entity with potential for further exploration in drug discovery and development. While comprehensive data on its properties and biological activity are currently limited, the established therapeutic relevance of the 4-aminopiperidine scaffold provides a strong rationale for its investigation. Future research should focus on elucidating its specific biological targets, developing and optimizing synthetic routes, and evaluating its efficacy in relevant disease models. This technical guide serves as a foundational resource to aid researchers in these endeavors.

References

- 1. 4-Amino-2-piperidinone hydrochloride | CymitQuimica [cymitquimica.com]

- 2. usbio.net [usbio.net]

- 3. 1260883-24-6[this compound 95%]- Jizhi Biochemical [acmec.com.cn]

- 4. Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tofacitinib - Wikipedia [en.wikipedia.org]

Physicochemical properties of 4-Aminopiperidin-2-one HCl

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminopiperidin-2-one HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopiperidin-2-one hydrochloride is a heterocyclic organic compound featuring a piperidinone core. This scaffold is of significant interest in medicinal chemistry and drug development due to its structural rigidity and the presence of versatile functional groups—a secondary amine, a lactam, and a primary amine. These features allow for its use as a key building block, or scaffold, in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives have been investigated as beta-turn mimetics and as modulators for dopamine D2 receptors.[1] A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, formulation, and biological screening.

This technical guide provides a summary of the core physicochemical properties of 4-Aminopiperidin-2-one HCl, detailed experimental protocols for their determination, and logical workflows relevant to its application in research.

Core Physicochemical Properties

Quantitative experimental data for 4-Aminopiperidin-2-one HCl is not extensively available in public literature. The following table summarizes key properties, including calculated values and data inferred from structurally similar compounds.

| Property | Value | Source / Method |

| Chemical Structure | ||

| As Free Base | As HCl Salt | |

| Molecular Formula | C₅H₁₀N₂O | C₅H₁₁ClN₂O |

| Molecular Weight | 114.15 g/mol | 150.61 g/mol |

| Appearance | Off-white to light yellow solid (Predicted) | Inferred from similar compounds[2] |

| Melting Point | Data not available | See Experimental Protocol 1 |

| Aqueous Solubility | Data not available | See Experimental Protocol 2 |

| pKa | Data not available | See Experimental Protocol 3 |

| LogP (for free base) | Data not available | See Experimental Protocol 4 |

Note: The molecular weight for the HCl salt is calculated based on the free base and one equivalent of HCl.

Experimental Protocols

Accurate determination of physicochemical properties is critical for drug development. The following sections detail standardized protocols for characterizing 4-Aminopiperidin-2-one HCl.

Protocol 1: Melting Point Determination (Capillary Method)

The melting point provides a quick indication of a substance's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology:

-

Sample Preparation: A small amount of dry, powdered 4-Aminopiperidin-2-one HCl is packed into a glass capillary tube to a height of 2-3 mm.[3] The tube is tapped gently to ensure tight packing.[3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or DigiMelt instrument) adjacent to a calibrated thermometer or sensor.[4]

-

Initial Determination (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20°C per minute) is used to get a preliminary value.[4][5] A fresh sample must be used for the precise measurement.[3]

-

Precise Determination: The apparatus is heated to a temperature approximately 20°C below the expected melting point.[3] The heating rate is then slowed to about 1-2°C per minute to ensure thermal equilibrium.[3]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting range is reported as T1-T2.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, a critical parameter for predicting bioavailability.[6][7]

Methodology:

-

Suspension Preparation: An excess amount of solid 4-Aminopiperidin-2-one HCl is added to a series of vials, each containing a known volume of a specific aqueous medium (e.g., deionized water, 0.1 N HCl, phosphate buffers at various pH levels like 4.5, 6.8, and 7.4).[6]

-

Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[6][8]

-

Phase Separation: After equilibration, the vials are allowed to stand, or are centrifuged, to allow undissolved solids to settle.[9][10]

-

Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn and immediately filtered through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any undissolved particles.[6][11]

-

Quantification: The filtrate is diluted with a suitable solvent, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][11] A calibration curve prepared with standards of known concentrations is used for accurate quantification.[11]

Protocol 3: pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, absorption, and receptor binding. Potentiometric titration is a common and reliable method for its determination.[12]

Methodology:

-

Solution Preparation: A precise amount of 4-Aminopiperidin-2-one HCl is dissolved in a known volume of purified water to create a solution of known concentration (e.g., 0.05 M).[13]

-

Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 N NaOH) is added to the amine solution in small, precise increments using a burette. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amine has been neutralized. For a molecule with multiple ionizable groups, multiple inflection points may be observed.

Protocol 4: LogP Determination (Shake-Flask Method)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of a compound's lipophilicity, which influences its permeability and metabolic stability.[14]

Methodology:

-

Phase Pre-saturation: Equal volumes of n-octanol and an aqueous buffer (typically phosphate buffer at pH 7.4 for LogD determination) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then allowed to separate completely.[10]

-

Partitioning: A small, known amount of 4-Aminopiperidin-2-one (as the free base) is dissolved in one of the phases (typically the one in which it is more soluble).[15] A known volume of this solution is then added to a known volume of the other pre-saturated phase in a vial.[15]

-

Equilibration: The vial is sealed and shaken for a set period (e.g., 2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.[16][17] The mixture is then allowed to stand or is centrifuged to ensure complete phase separation.[10][16]

-

Sample Analysis: Aliquots are carefully removed from both the n-octanol and the aqueous layers.[10][16]

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[10]

Visualized Workflows and Relationships

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of a novel chemical entity like 4-Aminopiperidin-2-one HCl.

Role as a Scaffold in Drug Discovery

4-Aminopiperidin-2-one is not typically an active pharmaceutical ingredient itself but serves as a valuable starting material. The diagram below shows its logical role as a core scaffold in the drug discovery process.

References

- 1. Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 35621-01-3 CAS MSDS (4-Aminopiperidine dihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. thinksrs.com [thinksrs.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 17. m.youtube.com [m.youtube.com]

The Pivotal Role of Stereochemistry in 4-Aminopiperidin-2-one: A Technical Guide to its Synthesis and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminopiperidin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a diverse range of biologically active compounds. The stereochemistry at the C4 position profoundly influences the three-dimensional arrangement of substituents, leading to distinct pharmacological profiles of its enantiomers and diastereomers. This technical guide provides an in-depth analysis of the stereochemistry of 4-aminopiperidin-2-one, detailing its enantioselective synthesis, conformational properties, and the differential biological effects of its stereoisomers, with a particular focus on their role as modulators of the dopamine D2 receptor. This document is intended to be a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

Introduction

The piperidine ring is a ubiquitous motif in natural products and synthetic pharmaceuticals.[1] Among its many derivatives, 4-aminopiperidin-2-one has emerged as a valuable synthon for constructing conformationally constrained peptidomimetics and other bioactive molecules. The presence of a chiral center at the C4 position introduces the element of stereoisomerism, where the spatial orientation of the amino group dictates the molecule's interaction with biological targets. Understanding and controlling this stereochemistry is paramount for the rational design of potent and selective drugs. This guide will explore the critical interplay between the stereochemical configuration of 4-aminopiperidin-2-one and its biological sequelae.

Stereochemistry and Conformational Analysis

The 4-aminopiperidin-2-one molecule possesses a single stereocenter at the C4 position, giving rise to two enantiomers: (4R)-4-aminopiperidin-2-one and (4S)-4-aminopiperidin-2-one.

Figure 1: Chemical structures of the (4R) and (4S) enantiomers of 4-aminopiperidin-2-one.

The piperidin-2-one ring typically adopts a chair or a twisted-boat conformation. The orientation of the C4-amino group (axial vs. equatorial) is a critical determinant of the molecule's overall shape and its ability to act as a β-turn mimetic.[2] Conformational analyses using IR and NMR spectroscopy have shown that derivatives of 4-aminopiperidin-2-one can adopt a reverse-turn structure stabilized by an intramolecular hydrogen bond, a key feature for mimicking peptide secondary structures.[2][3] The specific stereochemistry at C4 influences the propensity to form these stable conformations, which in turn affects biological activity.

Enantioselective Synthesis

The synthesis of enantiopure 4-aminopiperidin-2-ones is crucial for elucidating the structure-activity relationships of their derivatives. A common and effective strategy involves a regiocontrolled synthesis starting from chiral precursors like aspartic acid.[3]

Figure 2: General workflow for the enantioselective synthesis of 4-aminopiperidin-2-one.

Representative Experimental Protocol

The following is a representative protocol for the synthesis of enantiopure 4-aminopiperidin-2-one derivatives, adapted from the literature.[3]

Step 1: Formation of the 1,4-bis-electrophile intermediate from Aspartic Acid. Commercially available D- or L-aspartic acid is converted into a suitable 1,4-bis-electrophile through a series of standard organic transformations, including esterification, N-protection, and reduction, followed by activation of the resulting hydroxyl groups (e.g., as tosylates or mesylates).

Step 2: Regioselective Functionalization. The 1,4-bis-electrophile is subjected to a regioselective nucleophilic substitution with a protected amino group precursor (e.g., sodium azide or a protected amine). The regioselectivity is crucial for obtaining the desired 4-amino substitution pattern.

Step 3: Lactamization. The resulting intermediate undergoes intramolecular cyclization (lactamization) to form the piperidin-2-one ring. This is typically achieved under basic conditions.

Step 4: Deprotection. Finally, removal of the protecting groups on the amino function and the lactam nitrogen (if applicable) yields the target enantiopure 4-aminopiperidin-2-one.

Biological Effects: A Focus on Dopamine D2 Receptor Modulation

The stereochemistry of 4-aminopiperidin-2-one derivatives has a profound impact on their biological activity. One of the most significant applications of this scaffold is in the development of peptidomimetics that modulate the dopamine D2 receptor. These compounds often act as mimetics of the endogenous neuropeptide Pro-Leu-Gly-NH2 (PLG), which is known to allosterically modulate the D2 receptor.[4]

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various neurological processes. Its signaling cascade is primarily inhibitory, involving the Gαi/o subunit which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Figure 3: Simplified signaling pathway of the Dopamine D2 receptor and the allosteric modulation by 4-aminopiperidin-2-one based PLG mimetics.

Stereoselective Modulation of the D2 Receptor

Studies on peptidomimetics derived from enantiopure 4-aminopiperidin-2-one have demonstrated significant stereoselectivity in their ability to modulate the dopamine D2 receptor. For instance, peptidomimetics synthesized from a specific enantiomer of a Homo-Freidinger lactam (derived from 4-aminopiperidin-2-one) showed a marked enhancement of agonist binding to dopamine D2 receptors, with a potency comparable to the natural ligand PLG.[3] In contrast, the corresponding enantiomeric peptidomimetic exhibited significantly lower activity.

| Compound | Stereochemistry | Dopamine D2 Receptor Agonist Binding Enhancement | Reference |

| Peptidomimetic 15c | Derived from (4S)-enantiomer | Significant enhancement, comparable to PLG | [3] |

| Peptidomimetic 16c | Derived from (4R)-enantiomer | Lower activity compared to 15c | [3] |

Table 1: Stereoselective Dopamine D2 Receptor Modulation by 4-Aminopiperidin-2-one Derivatives

This stereochemical dependence underscores the importance of the precise three-dimensional arrangement of the pharmacophoric groups for effective interaction with the allosteric binding site on the D2 receptor.

Dopamine D2 Receptor Binding Assay Protocol

A standard experimental protocol to assess the modulatory effects of 4-aminopiperidin-2-one derivatives on the dopamine D2 receptor is the radioligand binding assay.

Objective: To determine the ability of a test compound to enhance the binding of a known D2 receptor agonist.

Materials:

-

Membrane preparations from cells expressing the human dopamine D2 receptor.

-

Radiolabeled D2 receptor agonist (e.g., [³H]-N-propylnorapomorphine, [³H]-NPA).

-

Unlabeled D2 receptor antagonist (e.g., spiperone) for determining non-specific binding.

-

Test compounds (e.g., stereoisomers of 4-aminopiperidin-2-one derivatives).

-

Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, EDTA).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Incubation: In a series of tubes, incubate the receptor membrane preparation with a fixed concentration of the radiolabeled agonist in the presence of varying concentrations of the test compound. Include control tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of the unlabeled antagonist (non-specific binding).

-

Equilibration: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., room temperature or 37°C) for a defined period.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the extent of binding enhancement.

Other Biological Activities

Derivatives of 4-aminopiperidin-2-one have also been investigated for other therapeutic applications, including their potential as:

-

CCR5 Antagonists: As key building blocks for inhibitors of the CCR5 receptor, which is a co-receptor for HIV entry into host cells.

-

Cognition Enhancers: Certain 4-aminopiperidine derivatives have shown potent cognition-enhancing activity in preclinical models.

-

Somatostatin Receptor Ligands: Demonstrating affinity for subtypes of somatostatin receptors, suggesting potential applications in oncology and endocrinology.

The stereochemistry of the 4-aminopiperidin-2-one core is expected to play a similarly critical role in the potency and selectivity of these activities.

Conclusion

The stereochemistry of 4-aminopiperidin-2-one is a fundamental determinant of its biological activity and its utility as a scaffold in drug discovery. The ability to synthesize enantiopure forms of this molecule allows for the rational design of potent and selective modulators of various biological targets, most notably the dopamine D2 receptor. The conformational constraints imposed by the piperidinone ring, coupled with the stereospecific orientation of the amino group, enable the creation of sophisticated peptidomimetics that can precisely interact with their biological targets. As our understanding of the structural requirements for these interactions continues to grow, the importance of controlling the stereochemistry of 4-aminopiperidin-2-one in the development of next-generation therapeutics will undoubtedly increase. This guide serves as a foundational resource for researchers aiming to harness the full potential of this remarkable chemical entity.

References

- 1. Author Guidelines [researcher-resources.acs.org]

- 2. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Potential Therapeutic Targets for 4-Aminopiperidin-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopiperidin-2-one scaffold and its derivatives have emerged as a versatile platform in medicinal chemistry, demonstrating a broad spectrum of biological activities across various therapeutic areas. This technical guide provides an in-depth overview of the key molecular targets of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to aid in drug discovery and development efforts.

Antifungal Activity: Targeting Ergosterol Biosynthesis

4-Aminopiperidine derivatives have shown significant promise as antifungal agents by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[1][2][3][4] The primary molecular targets within this pathway are sterol C14-reductase and sterol C8-isomerase.[1][2]

Quantitative Data: Antifungal Activity

| Compound | Fungal Strain | MIC (µg/mL) | IC50 (µM) - Ergosterol Biosynthesis | Reference |

| 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp. | 0.5 - 4 | - | [1] |

| N-dodecyl-1-phenethylpiperidin-4-amine | Aspergillus spp. | 1 - 8 | - | [1] |

| Compound 1a | Candida albicans | - | Well-correlated with MIC | [5] |

| Compound 1b | Candida albicans | - | - | [5] |

Note: Specific IC50 values for ergosterol biosynthesis inhibition were not always provided in the abstracts; however, a strong correlation with Minimum Inhibitory Concentration (MIC) was established.

Experimental Protocol: Ergosterol Biosynthesis Inhibition Assay

This protocol outlines the general steps to assess the inhibition of ergosterol biosynthesis by 4-aminopiperidine derivatives.

1. Fungal Culture Preparation:

-

Grow the desired fungal strain (e.g., Candida albicans, Saccharomyces cerevisiae) in a suitable liquid medium (e.g., YPD broth) to mid-log phase.

2. Compound Treatment:

-

Aliquot the fungal culture into fresh media.

-

Add varying concentrations of the test 4-aminopiperidine derivative. Include a positive control (e.g., fluconazole, terbinafine) and a no-drug control.

-

Incubate the cultures for a defined period (e.g., 16-24 hours) at an appropriate temperature (e.g., 30-37°C).

3. Sterol Extraction:

-

Harvest the fungal cells by centrifugation.

-

Saponify the cell pellet using an alcoholic potassium hydroxide solution (e.g., 25% KOH in 50% ethanol) by heating at 80-90°C for 1-2 hours.

-

Extract the non-saponifiable lipids (sterols) with an organic solvent such as n-heptane or petroleum ether.

-

Evaporate the organic solvent to dryness.

4. Sterol Analysis:

-

Resuspend the dried sterol extract in a suitable solvent.

-

Analyze the sterol composition using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

For TLC, spot the extracts on a silica gel plate and develop the chromatogram using a suitable solvent system. Visualize the spots by staining (e.g., with iodine vapor or a specific sterol stain).

-

For GC-MS, derivatize the sterols if necessary and inject them into the GC-MS system to identify and quantify ergosterol and any accumulated intermediates.

5. Data Analysis:

-

Compare the sterol profiles of the compound-treated samples to the controls. Inhibition of ergosterol biosynthesis is indicated by a decrease in the ergosterol peak and an accumulation of precursor sterols.

-

Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in ergosterol levels compared to the no-drug control.

Caption: Inhibition of Ergosterol Biosynthesis by 4-Aminopiperidine Derivatives.

Antiviral Activity

Hepatitis C Virus (HCV) Assembly Inhibition

Certain 4-aminopiperidine scaffolds have been identified as potent inhibitors of the Hepatitis C Virus (HCV) life cycle, specifically targeting the assembly and release of infectious virions.[6][7][8]

Quantitative Data: Anti-HCV Activity

| Compound | Assay | EC50 (µM) | CC50 (µM) | Reference |

| Compound 1 | HCVcc | 2.57 | >20 | [6][7] |

| Compound 2 | HCVcc | 2.09 | >20 | [6][7] |

Experimental Protocol: HCV Assembly Inhibition Assay (HCVcc System)

This protocol describes a cell-based assay to evaluate the effect of compounds on the full HCV replication cycle, which is necessary to identify assembly inhibitors.

1. Cell Culture:

-

Plate Huh7.5.1 cells (or other susceptible human hepatoma cell lines) in multi-well plates.

2. Infection and Treatment:

-

Infect the cells with a cell culture-adapted HCV (HCVcc), often expressing a reporter gene like luciferase, at a specific multiplicity of infection (MOI).

-

After a short incubation period to allow for viral entry, remove the inoculum and add fresh media containing serial dilutions of the 4-aminopiperidine test compounds.

3. Incubation:

-

Incubate the plates for 48-72 hours to allow for viral replication, assembly, and release.

4. Quantifying Viral Replication/Release:

-

Luciferase Assay: If a luciferase reporter virus is used, lyse the cells and measure luciferase activity, which correlates with the level of viral replication.

-

RT-qPCR: Measure the levels of intracellular or extracellular HCV RNA to quantify replication and virion release, respectively.

-

Infectivity Assay (TCID50): Collect the supernatant from the treated cells and use it to infect naive Huh7.5.1 cells. After a further incubation period, quantify the number of infected cells (e.g., by immunostaining for HCV proteins) to determine the titer of infectious virus produced.

5. Cytotoxicity Assay:

-

In parallel, treat uninfected cells with the same concentrations of the test compounds and assess cell viability using a standard method (e.g., MTT or CellTiter-Glo assay) to determine the 50% cytotoxic concentration (CC50).

6. Data Analysis:

-

Calculate the 50% effective concentration (EC50) for the inhibition of HCV replication/infectivity.

-

The selectivity index (SI = CC50/EC50) is determined to assess the therapeutic window of the compound. A high SI value is desirable.

Caption: Experimental Workflow for HCV Assembly Inhibition Assay.

Human Immunodeficiency Virus (HIV-1) Inhibition

4-Aminopiperidine derivatives have also been investigated as inhibitors of HIV-1, targeting both viral entry and a key enzyme in the replication cycle.

Some derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and inhibiting its function.[3]

| Compound | Assay | EC50 (nM) | IC50 (µM) - RT Inhibition | Reference |

| Piperidin-4-yl-aminopyrimidine derivatives | Wild-type HIV-1 | single-digit nM | Lower than nevirapine | [3] |

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol details a common method for assessing the inhibition of HIV-1 RT.

1. Reagents and Materials:

-

Recombinant HIV-1 RT enzyme.

-

Poly(rA)-oligo(dT) template-primer.

-

Deoxynucleoside triphosphates (dNTPs), including a labeled dUTP (e.g., DIG-dUTP or a radiolabeled nucleotide).

-

Reaction buffer.

-

Test compounds (4-aminopiperidine derivatives).

-

Positive control (e.g., nevirapine, efavirenz).

-

Streptavidin-coated microplates (if using a biotinylated primer).

2. Assay Procedure:

-

In a microplate well, combine the reaction buffer, poly(rA)-oligo(dT), and dNTPs.

-

Add serial dilutions of the test compounds or controls.

-

Initiate the reaction by adding the HIV-1 RT enzyme.

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction.

3. Detection of DNA Synthesis:

-

Colorimetric/Chemiluminescent Detection: If a DIG-labeled dUTP and biotinylated primer were used, the newly synthesized DNA can be captured on a streptavidin-coated plate. An anti-DIG antibody conjugated to an enzyme (e.g., peroxidase) is then added, followed by a substrate that produces a detectable signal.

-

Radiometric Detection: If a radiolabeled nucleotide was used, the newly synthesized DNA is captured (e.g., by precipitation or on a filter) and the radioactivity is measured.

4. Data Analysis:

-

The signal intensity is inversely proportional to the inhibitory activity of the compound.

-

Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition.

4-Aminopiperidine derivatives are key building blocks for the synthesis of CCR5 antagonists.[9][10] CCR5 is a co-receptor that HIV-1 uses to enter host cells. By blocking this receptor, these compounds prevent the virus from infecting new cells.

Experimental Protocol: CCR5 Antagonist Assay (RANTES Binding Assay)

This assay measures the ability of a compound to compete with the natural ligand for binding to the CCR5 receptor.

1. Cell Preparation:

-

Use a cell line that expresses a high level of the CCR5 receptor (e.g., CHO-CCR5 or specific T-cell lines).

2. Competitive Binding:

-

Incubate the CCR5-expressing cells with serial dilutions of the 4-aminopiperidine test compound.

-

Add a constant concentration of a radiolabeled CCR5 ligand, such as [¹²⁵I]-RANTES.

-

Include controls with no compound (for maximum binding) and a large excess of unlabeled RANTES (for non-specific binding).

-

Incubate at room temperature or 4°C for a specified time to reach binding equilibrium.

3. Separation and Detection:

-

Separate the cells from the unbound radioligand, typically by rapid filtration through a glass fiber filter mat.

-

Wash the filters to remove any remaining unbound ligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

The amount of radioactivity is proportional to the amount of radioligand bound to the CCR5 receptors.

-

Calculate the percent inhibition of radioligand binding for each concentration of the test compound.

-

Determine the IC50 or Ki value from the competition curve.

Anticancer Activity

Thymidylate Synthase (TS) Inhibition

Derivatives of 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione have been designed as potential anticancer agents that target thymidylate synthase (TS).[11] TS is a crucial enzyme in the de novo synthesis of pyrimidines, and its inhibition disrupts DNA synthesis and repair in rapidly dividing cancer cells.

SMYD3 Inhibition

A 4-aminopiperidine derivative, EM127, has been identified as a site-specific covalent inhibitor of SMYD3 (SET and MYND domain containing 3).[11][12][13][14][15] SMYD3 is a histone methyltransferase that is overexpressed in various cancers and plays a role in gene expression and cell proliferation.

Quantitative Data: Anti-SMYD3 Activity

| Compound | Target | Effect | Reference |

| EM127 (11C) | SMYD3 (Cys186) | Covalent inhibition, stronger than reference inhibitor EPZ031686 | [12][13][14] |

| EM127 (5 µM) | MDA-MB-231 breast cancer cells | Attenuated proliferation, reduced SMYD3-mediated ERK signaling | [11][12] |

Experimental Protocol: SMYD3 Inhibitory Assay (In Vitro Methyltransferase Assay)

This protocol outlines a method to measure the enzymatic activity of SMYD3 and its inhibition by test compounds.

1. Reagents:

-

Recombinant human SMYD3 enzyme.

-

Histone H3 or another suitable substrate.

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor.

-

Reaction buffer.

-

Test compound (e.g., EM127).

2. Assay Procedure:

-

In a microplate, combine the reaction buffer, SMYD3 enzyme, and serial dilutions of the test compound.

-

Pre-incubate to allow the inhibitor to bind to the enzyme.

-

Initiate the methyltransferase reaction by adding the histone substrate and [³H]-SAM.

-

Incubate the reaction at 30°C for a defined period (e.g., 1 hour).

3. Detection of Methylation:

-

Stop the reaction.

-

Spot the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper to remove unincorporated [³H]-SAM.

-

Measure the radioactivity incorporated into the histone substrate using a scintillation counter.

4. Data Analysis:

-

The amount of radioactivity is proportional to the SMYD3 enzyme activity.

-

Calculate the percent inhibition for each compound concentration.

-

Determine the IC50 value from the dose-response curve.

References

- 1. Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3 [diva-portal.org]

- 12. researchgate.net [researchgate.net]

- 13. ricerca.uniba.it [ricerca.uniba.it]

- 14. Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The novel SMYD3 inhibitor EM127 impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Docking of 4-Aminopiperidin-2-one Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles and practices of in silico molecular docking studies, with a specific focus on the 4-aminopiperidin-2-one scaffold. This privileged structure is of significant interest in medicinal chemistry due to its potential for diverse biological activities. Here, we delve into the methodologies, present quantitative data from relevant studies, and visualize the computational workflows involved in the rational design of novel therapeutics based on this core.

Introduction to 4-Aminopiperidin-2-one Scaffolds in Drug Discovery

The 4-aminopiperidin-2-one core is a versatile heterocyclic scaffold that combines features of a lactam (a cyclic amide) with a basic amino group. This arrangement offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. In silico docking is a powerful computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein.[1][2] This approach is instrumental in modern drug discovery, enabling the rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand-receptor interactions, thereby guiding the synthesis of more potent and selective drug candidates.

Quantitative Docking Data Summary

The following tables summarize quantitative data from in silico docking and biological evaluation studies of molecules containing the aminopiperidine scaffold or its close analogs, such as piperidin-4-one derivatives. This data is essential for comparing the potency and binding affinities of different derivatives against various biological targets.

Table 1: Inhibitory Activity of 4-Aminopiperidine Derivatives

| Compound ID | Target Protein | Assay | IC50 (µM) | Ki (µM) | Reference |

| 9i | Dipeptidyl peptidase-4 (DPP4) | Enzymatic | 9.25 ± 0.57 | 12.01 | [3] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Docking Scores of Piperidin-4-one Derivatives against E. coli DNA Gyrase

| Compound ID | Docking Score (kcal/mol) | Reference |

| 2d | -8.2 | [4] |

| Ciprofloxacin (Standard) | -7.8 | [4] |

Docking scores represent the predicted binding affinity; more negative values indicate stronger binding.

Experimental Protocols: A Step-by-Step Guide to In Silico Docking

The following is a generalized protocol for performing in silico molecular docking studies, synthesized from methodologies reported in the literature. This process is fundamental to computer-aided drug design (CADD).

Protein Preparation

-

Obtain Protein Structure: The three-dimensional structure of the target protein is typically retrieved from a public database such as the Protein Data Bank (PDB).

-

Pre-processing: The downloaded protein structure is prepared for docking. This involves:

-

Removing water molecules and any co-crystallized ligands.

-

Adding polar hydrogen atoms.

-

Assigning partial charges to each atom (e.g., using Gasteiger charges).

-

Repairing any missing residues or atoms in the protein structure.

-

Ligand Preparation

-

Ligand Sketching: The 2D structure of the 4-aminopiperidin-2-one derivative is drawn using a molecule editor.

-

3D Conversion and Optimization: The 2D structure is converted into a 3D conformation. The geometry of the ligand is then optimized to find its lowest energy state, often using a force field like MMFF94.

Molecular Docking

-

Binding Site Identification: The active site or binding pocket of the protein is defined. This can be determined from the location of a co-crystallized ligand or predicted using computational tools.

-

Grid Generation: A grid box is generated around the defined binding site to define the search space for the docking algorithm.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to explore various possible conformations and orientations of the ligand within the protein's binding site.

-

Scoring and Analysis: The docking program calculates a score for each pose, which estimates the binding affinity. The poses with the best scores are then analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Visualizing the Workflow

Diagrams generated using Graphviz provide a clear visual representation of the logical flow of in silico drug discovery and the potential signaling pathways that can be targeted.

Caption: A generalized workflow for in silico drug discovery.

Caption: A hypothetical kinase signaling pathway inhibited by a 4-aminopiperidin-2-one derivative.

Conclusion

In silico docking is an indispensable tool in the modern drug discovery pipeline. For scaffolds like 4-aminopiperidin-2-one, these computational methods provide a rational basis for designing novel derivatives with enhanced potency and selectivity against a wide range of biological targets. The integration of computational predictions with experimental validation is key to accelerating the development of new and effective therapeutics. This guide has provided a foundational understanding of the core principles, methodologies, and data presentation relevant to the in silico investigation of this important chemical scaffold.

References

4-Aminopiperidin-2-one: A Constrained Amino Acid Surrogate for Enhanced Peptide Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide sequences represents a powerful strategy in modern drug discovery. These surrogates can overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility. Among the various classes of constrained amino acid mimics, 4-aminopiperidin-2-one stands out as a promising scaffold for inducing specific secondary structures and enhancing the biological activity of peptides. This technical guide provides a comprehensive overview of the synthesis, conformational properties, and potential applications of 4-aminopiperidin-2-one in peptide-based drug design.

Introduction to Constrained Amino Acid Surrogates

Peptides are crucial signaling molecules in a vast array of physiological processes. However, their therapeutic potential is often hampered by their rapid degradation by proteases and their existence as an ensemble of conformations in solution, which can lead to reduced receptor affinity and selectivity. To address these challenges, medicinal chemists have developed a variety of strategies to constrain the peptide backbone, thereby pre-organizing the molecule into a bioactive conformation and improving its pharmacokinetic profile.

4-Aminopiperidin-2-one is a cyclic lactam structure that can be incorporated into a peptide chain to mimic a dipeptide unit. Its rigid framework restricts the rotational freedom around the peptide backbone, effectively locking the peptide into a more defined three-dimensional structure. This conformational constraint can lead to several desirable properties, including increased receptor binding affinity, enhanced biological activity, and improved resistance to enzymatic degradation.

Synthesis of 4-Aminopiperidin-2-one and its Incorporation into Peptides

The synthesis of 4-aminopiperidin-2-one derivatives and their subsequent incorporation into peptide chains is a critical aspect of their application. A practical synthetic strategy for 4-substituted-3-aminopiperidin-2-ones has been developed, which can be adapted for the synthesis of the 4-amino-2-oxopiperidine core.

Synthesis of the 4-Aminopiperidin-2-one Core

A robust method for the synthesis of six-membered lactam-bridged dipeptides, including 4-substituted-3-aminopiperidin-2-ones, has been reported.[1] This strategy involves two key steps:

-

Diastereoselective addition of a cuprate to an (E)-α,β-unsaturated ester.

-

Racemization-free reductive amination.

This methodology allows for the creation of the core piperidinone structure with control over stereochemistry. For the specific synthesis of a 4-aminopiperidin-2-one building block suitable for solid-phase peptide synthesis (SPPS), the core structure would need to be appropriately protected, for example, with an Fmoc (9-fluorenylmethoxycarbonyl) group on the 4-amino position and a handle for attachment to the solid support.

Solid-Phase Peptide Synthesis (SPPS) with 4-Aminopiperidin-2-one

The incorporation of the Fmoc-protected 4-aminopiperidin-2-one building block into a peptide sequence is typically achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[2][3][4][5][6]

General SPPS Workflow for Incorporating 4-Aminopiperidin-2-one:

Conformational Effects of 4-Aminopiperidin-2-one Incorporation

While specific quantitative data from NMR or X-ray crystallography for peptides containing 4-aminopiperidin-2-one is not extensively available in the current literature, the conformational effects can be inferred from studies on related lactam-bridged peptides.[7][8][9][10][11] The primary role of this surrogate is to act as a turn-inducing element, particularly mimicking β-turns.

β-turns are secondary structural motifs that cause a reversal in the direction of the polypeptide chain and are crucial for the folding and biological activity of many peptides and proteins. By replacing a flexible dipeptide segment with the rigid 4-aminopiperidin-2-one unit, the peptide is pre-organized into a turn-like conformation.

Expected Conformational Impact:

| Parameter | Expected Effect of 4-Aminopiperidin-2-one Incorporation |

| Backbone Dihedral Angles (Φ, Ψ) | Constrained to values characteristic of a specific turn type (e.g., Type I or Type II β-turn). |

| Secondary Structure Propensity | Increased propensity to form β-turn structures at the site of incorporation. |

| Overall Conformational Flexibility | Reduced global flexibility of the peptide chain. |

| Solvent Exposure of Side Chains | Altered presentation of side chains to the solvent and potential binding partners. |

The specific type of β-turn induced will depend on the stereochemistry of the 4-aminopiperidin-2-one unit and its connectivity within the peptide sequence.

Experimental Protocols

General Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol provides a general guideline for the manual synthesis of a peptide incorporating a 4-aminopiperidin-2-one surrogate. Automated synthesizers will follow a similar series of steps.

Materials:

-

Rink Amide resin or other suitable solid support

-

Fmoc-protected amino acids

-

Fmoc-protected 4-aminopiperidin-2-one building block

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

-

N-Hydroxybenzotriazole (HOBt) or Oxyma

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes to remove the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid or Fmoc-4-aminopiperidin-2-one building block (3 equivalents relative to resin loading) in DMF.

-

Add a coupling agent (e.g., HBTU, 2.9 equivalents) and an activator base (e.g., DIPEA, 6 equivalents).

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

-

Coupling Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (colorless or yellow beads) indicates a complete reaction.

-

Washing: Wash the resin with DMF (5 times).

-

Repeat: Repeat steps 2-6 for each amino acid in the sequence.

-

Final Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Applications and Drug Development

The incorporation of 4-aminopiperidin-2-one into peptides holds significant promise for the development of novel therapeutics. By constraining the peptide into a bioactive conformation, it is possible to enhance its affinity and selectivity for its biological target.

Potential Therapeutic Areas:

-

GPCR Modulation: Many peptide hormones and neurotransmitters that act on G-protein coupled receptors (GPCRs) adopt a turn-like conformation upon binding. The use of 4-aminopiperidin-2-one to mimic these turns can lead to potent and selective GPCR agonists or antagonists.

-

Enzyme Inhibition: The active sites of many enzymes recognize specific conformations of their peptide substrates. Peptidomimetics containing 4-aminopiperidin-2-one can be designed to mimic the transition state of an enzymatic reaction, leading to potent and stable enzyme inhibitors.

-

Antimicrobial Peptides: The structure of many antimicrobial peptides is crucial for their membrane-disrupting activity. Constraining these peptides with 4-aminopiperidin-2-one can enhance their antimicrobial potency and stability.

-

Protein-Protein Interaction (PPI) Modulation: The interfaces of PPIs often involve β-turn or helical structures. Peptides incorporating 4-aminopiperidin-2-one can be designed to mimic these secondary structures and disrupt disease-relevant PPIs.

Workflow for Biological Evaluation:

Conclusion

4-Aminopiperidin-2-one is a valuable building block for the design of conformationally constrained peptides. Its ability to induce turn-like structures can lead to peptidomimetics with enhanced biological activity, selectivity, and metabolic stability. While specific quantitative conformational data for this particular surrogate is still emerging, the principles of its application are well-grounded in the broader field of constrained peptide design. The synthetic accessibility of the piperidinone core, combined with standard solid-phase peptide synthesis techniques, makes it a readily applicable tool for researchers in drug discovery and development. Future studies focusing on the detailed structural analysis of peptides incorporating 4-aminopiperidin-2-one will further illuminate its potential and guide the rational design of next-generation peptide therapeutics.

References

- 1. Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wernerlab.weebly.com [wernerlab.weebly.com]

- 3. ejbiotechnology.info [ejbiotechnology.info]

- 4. researchgate.net [researchgate.net]

- 5. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Protected Lactam-Bridged Dipeptides | Springer Nature Experiments [experiments.springernature.com]

- 8. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchwithrutgers.com [researchwithrutgers.com]

- 10. scispace.com [scispace.com]

- 11. Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents | MDPI [mdpi.com]

The Versatile Scaffold: A Literature Review of 4-Aminopiperidin-2-one Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a keen interest in scaffolds that offer a blend of structural rigidity and functional versatility. One such scaffold that has garnered attention is the 4-aminopiperidin-2-one core. This lactam structure, particularly in its hydrochloride salt form for improved solubility and handling, serves as a valuable building block in the design of compounds targeting a range of biological pathways. This technical guide provides an in-depth review of the synthesis, applications, and biological activities of 4-Aminopiperidin-2-one hydrochloride and its derivatives as documented in scientific literature.

Synthesis of the 4-Aminopiperidin-2-one Core

The synthesis of the 4-aminopiperidin-2-one scaffold is a critical first step in its journey toward becoming a part of a potential therapeutic agent. A notable and well-documented approach involves the use of readily available chiral starting materials to ensure the stereochemical integrity of the final product.

One effective method starts from aspartic acid, a common and inexpensive amino acid. This process involves a series of regioselective functionalizations and a subsequent lactamization to form the core piperidin-2-one ring structure.

Key Synthetic Steps:

-

Starting Material: The synthesis often commences with a protected form of aspartic acid.

-

Formation of a Central Intermediate: A key 1,4-bis-electrophile intermediate is generated, which allows for the regioselective introduction of the amino group.

-

Regioselective Functionalization and Lactamization: Through careful control of reaction conditions, the amino group is introduced at the 4-position, followed by cyclization to form the six-membered lactam ring of the piperidin-2-one.

-

Protection and Derivatization: The amino group and the lactam nitrogen can be selectively protected, commonly with a tert-butyloxycarbonyl (Boc) group, to allow for further modifications such as alkylation at the C3 or C5 position. Diastereoselective C-alkylation has been achieved after N-protection of the lactam, leading to specific stereoisomers.[1]

Experimental Protocols

A detailed experimental protocol for the synthesis of enantiopure 4-aminopiperidin-2-ones has been described, starting from aspartic acid.[1] The process involves creating a 1,4-bis-electrophile intermediate, which then undergoes regioselective functionalization and lactamization.[1] For further derivatization, N-protection of the lactam functionality is typically performed, often using a Boc group, which then allows for diastereoselective C-alkylation.[1]

Applications in Medicinal Chemistry

The 4-aminopiperidin-2-one scaffold has been primarily explored as a peptidomimetic, a compound that mimics the structure and function of peptides. This is due to its ability to induce reverse-turn structures, which are common motifs in bioactive peptides.[1]

Dopamine Receptor Modulation

A significant application of this scaffold is in the development of modulators for dopamine receptors, particularly the D2 receptor. Peptidomimetics derived from 4-aminopiperidin-2-one have been synthesized as analogues of Pro-Leu-Gly-NH2 (PLG), a peptide known to modulate dopamine receptor activity.[1]

These analogues have shown the ability to significantly enhance the binding of dopamine D2 receptor agonists.[1] One particular isomer demonstrated a potency comparable to that of the natural ligand PLG, highlighting the potential of this scaffold in developing treatments for neurological and psychiatric disorders where dopamine signaling is dysregulated.[1]

Quantitative Data

| Compound | Target | Activity | Potency | Reference |

| Peptidomimetic from 4-aminopiperidin-2-one | Dopamine D2 Receptor | Enhancement of agonist binding | Comparable to Pro-Leu-Gly-NH2 (PLG) | [1] |

This table will be expanded as more quantitative data from ongoing and future research becomes available.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents, particularly in the realm of CNS disorders. Its synthetic accessibility from common starting materials and its proven ability to act as a peptidomimetic make it an attractive core for further exploration.

Future research should focus on:

-

Expanding the library of derivatives through various synthetic modifications.

-

Conducting comprehensive QSAR studies to understand the structural requirements for optimal activity at various biological targets.

-

Elucidating the precise mechanism of action of these compounds on their respective signaling pathways.

-

Evaluating the pharmacokinetic and pharmacodynamic properties of lead compounds in preclinical models.

The development of this technical guide serves as a foundational resource for researchers in the field and is intended to be a living document, to be updated as new discoveries in the medicinal chemistry of this compound emerge.

References

Spectroscopic Data Interpretation for 4-Aminopiperidin-2-one Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-Aminopiperidin-2-one hydrochloride, a key heterocyclic scaffold in medicinal chemistry. The interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is crucial for its identification, purity assessment, and structural elucidation in drug discovery and development pipelines. This document outlines the predicted spectral features, detailed experimental protocols for data acquisition, and a visual representation of the structure-spectra correlation.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the 1H NMR, 13C NMR, and IR spectra of this compound. These predictions are based on the analysis of structurally similar compounds, including 4-aminopiperidine and 2-piperidone, and established principles of spectroscopic theory.

Table 1: Predicted 1H NMR Data (500 MHz, D2O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | m | 1H | H-4 |

| ~3.4 - 3.6 | m | 2H | H-6 (eq, ax) |

| ~2.7 - 2.9 | m | 2H | H-5 (eq, ax) |

| ~2.4 - 2.6 | m | 2H | H-3 (eq, ax) |

Note: In the hydrochloride salt, the amine and amide protons are expected to exchange with D2O and therefore may not be observed. The chemical shifts are approximate and can be influenced by solvent and concentration.

Table 2: Predicted 13C NMR Data (125 MHz, D2O)

| Chemical Shift (δ) ppm | Assignment |

| ~175 - 180 | C-2 (C=O) |

| ~48 - 52 | C-4 |

| ~40 - 45 | C-6 |

| ~30 - 35 | C-3 |

| ~25 - 30 | C-5 |

Note: The chemical shifts are approximate and can be influenced by solvent and concentration.

Table 3: Predicted IR Absorption Data (KBr Pellet)

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3400 | Strong, Broad | N-H stretch (amide) |

| ~3200-2800 | Strong, Broad | N+-H stretch (ammonium salt) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (amide I band) |

| ~1550 | Medium | N-H bend (amide II band) |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra for a solid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterium oxide (D2O) in a clean, dry NMR tube.

-

Gently agitate the tube to ensure complete dissolution.

1H NMR Acquisition Parameters:

-

Spectrometer: 500 MHz

-

Solvent: D2O

-

Temperature: 298 K

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 12 ppm

13C NMR Acquisition Parameters:

-

Spectrometer: 125 MHz

-

Solvent: D2O

-

Temperature: 298 K

-

Pulse Sequence: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 220 ppm

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

IR Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum over a range of 4000-400 cm-1.

-

Perform a background scan with an empty sample holder to subtract atmospheric CO2 and H2O absorptions.

Visualization of Structure-Spectra Correlation

The following diagram illustrates the logical relationship between the chemical structure of this compound and its expected key spectroscopic signals.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols are intended to aid researchers in their analytical workflows, ensuring accurate and reliable interpretation of experimental results. It is important to note that actual experimental values may vary slightly depending on the specific instrumentation and conditions used.

Navigating the Solubility Landscape of 4-Aminopiperidin-2-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that profoundly influences its bioavailability, formulation development, and route of administration. For piperidine derivatives such as 4-Aminopiperidin-2-one hydrochloride, the hydrochloride salt form generally enhances aqueous solubility. However, quantitative data across a range of common laboratory solvents is essential for comprehensive characterization and to inform downstream research and development activities.

This guide addresses the current information gap by providing a detailed protocol for determining the solubility of this compound. The methodologies described are based on widely accepted practices in the pharmaceutical industry.

Solubility Profile of this compound

As of the latest literature review, specific quantitative solubility data for this compound in common laboratory solvents has not been published. Therefore, experimental determination is necessary. The following table provides a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination | Observations |

| Water | 25 | Data to be determined | Shake-Flask Method | e.g., Clear solution, precipitate observed |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Data to be determined | Shake-Flask Method | e.g., Clear solution, precipitate observed |

| 0.1 M Hydrochloric Acid (HCl) | 25 | Data to be determined | Shake-Flask Method | e.g., Clear solution, precipitate observed |

| Methanol | 25 | Data to be determined | Shake-Flask Method | e.g., Clear solution, precipitate observed |

| Ethanol | 25 | Data to be determined | Shake-Flask Method | e.g., Clear solution, precipitate observed |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Shake-Flask Method | e.g., Clear solution, precipitate observed |

| Acetonitrile | 25 | Data to be determined | Shake-Flask Method | e.g., Clear solution, precipitate observed |

| Dichloromethane | 25 | Data to be determined | Shake-Flask Method | e.g., Clear solution, precipitate observed |

| Acetone | 25 | Data to be determined | Shake-Flask Method | e.g., Clear solution, precipitate observed |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][2] This protocol outlines the necessary steps for its implementation.

Materials:

-

This compound

-

Selected common laboratory solvents (as listed in Table 1)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or other form of mechanical agitation

-

Temperature-controlled environment (e.g., incubator)

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other validated analytical method for concentration determination

-

Calibrated pH meter (for aqueous solutions)

Procedure:

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium can vary and may need to be determined preliminarily by taking samples at different time points until the concentration plateaus.[2]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a chemically inert syringe filter to remove any undissolved solid particles.[3] This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.[2]

-

-

Data Reporting:

-

Calculate the solubility in mg/mL (or other appropriate units) for each solvent.

-

For aqueous solutions, measure and report the final pH of the saturated solution.[2]

-

Record any relevant observations, such as the appearance of the solution or any difficulties encountered during the experiment.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of the solubility of this compound using the shake-flask method.

Caption: Workflow for Determining the Solubility of this compound.

Conclusion

While specific solubility data for this compound is not currently available in the public domain, this technical guide provides researchers with the necessary framework to determine this critical parameter. The detailed experimental protocol for the shake-flask method, along with the structured data presentation and workflow visualization, offers a comprehensive approach to characterizing the solubility profile of this compound. Accurate and consistent determination of solubility is paramount for the successful advancement of this compound in drug discovery and development pipelines.

References

Exploring 4-Aminopiperidin-2-one as a Beta-Turn Mimetic Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-turns are ubiquitous secondary structures in peptides and proteins, playing critical roles in molecular recognition, protein folding, and biological activity. The inherent limitations of native peptides as therapeutic agents, such as poor metabolic stability and low oral bioavailability, have driven the development of peptidomimetics that can replicate the spatial orientation of key amino acid residues. This technical guide provides an in-depth exploration of the 4-aminopiperidin-2-one scaffold as a conformationally constrained dipeptide surrogate capable of mimicking beta-turn motifs. We delve into the synthesis, conformational analysis, and applications of this scaffold in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in this promising area of drug discovery.

Introduction: The Significance of Beta-Turn Mimetics

Peptides are crucial signaling molecules in a vast array of physiological processes. Their therapeutic potential, however, is often hampered by their susceptibility to proteolytic degradation and poor membrane permeability.[1][2] A significant portion of a peptide's bioactivity is determined by its three-dimensional structure, with beta-turns being one of the most common motifs that facilitate intramolecular interactions and define the overall peptide conformation.[1][2][3]